molecular formula C8H6F3NO2 B13983063 5-Methyl-4-(trifluoromethyl)picolinic acid

5-Methyl-4-(trifluoromethyl)picolinic acid

Cat. No.: B13983063
M. Wt: 205.13 g/mol
InChI Key: UIJVSBRJTWKTEC-UHFFFAOYSA-N
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Description

5-Methyl-4-(trifluoromethyl)picolinic acid is an organic compound with the molecular formula C8H6F3NO2 It is a derivative of picolinic acid, characterized by the presence of a methyl group at the 5-position and a trifluoromethyl group at the 4-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-Methyl-4-(trifluoromethyl)picolinic acid involves the carboxylation of 2-bromo-5-(trifluoromethyl)pyridine using butyllithium. The reaction typically proceeds under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then quenched with carbon dioxide to introduce the carboxylic acid group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-4-(trifluoromethyl)picolinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

5-Methyl-4-(trifluoromethyl)picolinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-4-(trifluoromethyl)picolinic acid involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can modulate the activity of metalloenzymes. Additionally, its trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes .

Comparison with Similar Compounds

Uniqueness: 5-Methyl-4-(trifluoromethyl)picolinic acid is unique due to the presence of both a methyl and a trifluoromethyl group on the pyridine ring. These substituents confer distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .

Properties

Molecular Formula

C8H6F3NO2

Molecular Weight

205.13 g/mol

IUPAC Name

5-methyl-4-(trifluoromethyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C8H6F3NO2/c1-4-3-12-6(7(13)14)2-5(4)8(9,10)11/h2-3H,1H3,(H,13,14)

InChI Key

UIJVSBRJTWKTEC-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1C(F)(F)F)C(=O)O

Origin of Product

United States

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